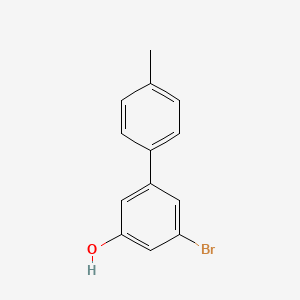

3-Bromo-5-(4-methylphenyl)phenol

Overview

Description

3-Bromo-5-(4-methylphenyl)phenol is a chemical compound with the molecular formula C7H7BrO . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

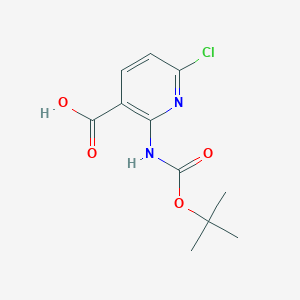

The molecular structure of this compound consists of a phenol group (an aromatic ring with a hydroxyl group) with bromine and methyl groups attached . The average mass of the molecule is 187.034 Da, and the monoisotopic mass is 185.968018 Da .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 61-62℃ and a boiling point of 249℃ . It has a density of 1.554 and a refractive index of 1.5772 . It is slightly soluble in water and chloroform .Scientific Research Applications

Epigenetic Inhibition and Cancer Treatment

3-Bromo-5-(4-methylphenyl)phenol derivatives have shown potential in cancer treatment. Valente et al. (2012) identified specific derivatives as selective inhibitors for epigenetic enzymes PR-SET7 and EZH2. These compounds, notably 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one 4, demonstrated significant effects in inducing cell death and differentiation in leukemia cells, suggesting their potential application in cancer therapeutics (Valente et al., 2012).

Anticancer and Antioxidant Properties

Bromophenol derivatives, including this compound, have been researched for their anticancer and antioxidant properties. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, demonstrating significant anticancer activities against lung cancer cells by inducing cell cycle arrest and apoptosis through the modulation of various cellular pathways (Guo et al., 2018). Additionally, Dong et al. (2022) synthesized bromophenol derivatives showing potent antioxidant and anticancer activities, highlighting their potential as therapeutic agents (Dong et al., 2022).

Antimicrobial and Biochemical Activities

Bromophenols, including this compound, have exhibited antimicrobial properties. Xu et al. (2003) isolated bromophenol compounds from the marine alga Rhodomela confervoides, showing moderate antibacterial activity against various bacterial strains (Xu et al., 2003). Additionally, the antioxidant activity of bromophenols has been documented, suggesting their role in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Safety and Hazards

3-Bromo-5-(4-methylphenyl)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Mechanism of Action

Target of Action

Bromophenols, a class of compounds to which 3-bromo-5-(4-methylphenyl)phenol belongs, are known to interact with various biological targets .

Mode of Action

Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that this compound might interact with its targets through similar electrophilic mechanisms.

Biochemical Pathways

Bromophenols are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Result of Action

Bromophenols have been found in human blood and breast milk, suggesting that they can be absorbed and distributed in the human body .

properties

IUPAC Name |

3-bromo-5-(4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFXGGWENWFXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686351 | |

| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261963-99-8 | |

| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)

![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)